molecular formula C16H18BrN3O3S B12500885 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide (non-preferred name)

4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide (non-preferred name)

Cat. No.: B12500885
M. Wt: 412.3 g/mol
InChI Key: GBVTWHJAWAUSBA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:

    Bromination: The starting material, N-(4-methylbenzyl)benzenesulfonamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Hydrazinylation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group.

    Oxidation: The hydrazinyl intermediate is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the oxoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be further oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the sulfonamide moiety or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.

    Pathways: It may inhibit key biochemical pathways, leading to the suppression of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide: Lacks the 4-methylbenzyl group.

    N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide: Lacks the bromine atom.

    4-bromo-N-(4-methylbenzyl)benzenesulfonamide: Lacks the hydrazinyl and oxoethyl groups.

Uniqueness

4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18BrN3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrN3O3S/c1-12-2-4-13(5-3-12)10-20(11-16(21)19-18)24(22,23)15-8-6-14(17)7-9-15/h2-9H,10-11,18H2,1H3,(H,19,21)

InChI Key

GBVTWHJAWAUSBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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